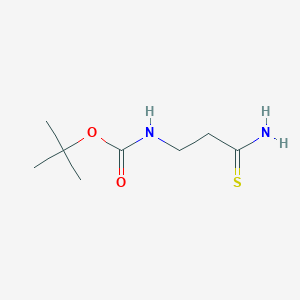

Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate

描述

Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate is an organic compound with the chemical formula C8H16N2O2S. It is a colorless crystal or white crystalline powder that is soluble in organic solvents such as ether, alcohol, and chlorinated hydrocarbons . This compound is relatively stable at room temperature but may decompose when exposed to strong acids or bases .

属性

IUPAC Name |

tert-butyl N-(3-amino-3-sulfanylidenepropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-8(2,3)12-7(11)10-5-4-6(9)13/h4-5H2,1-3H3,(H2,9,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDMXQCRRWGEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370860 | |

| Record name | tert-Butyl (3-amino-3-sulfanylidenepropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77152-97-7 | |

| Record name | tert-Butyl (3-amino-3-sulfanylidenepropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-carbamothioylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of tert-Butyl Carbamate with 3-Chloropropane-1-Amine

The most widely reported method involves the nucleophilic substitution of 3-chloropropane-1-amine with tert-butyl carbamate. This reaction proceeds in anhydrous ethyl acetate under reflux conditions (60–70°C) for 12–18 hours.

Reaction Scheme:

$$

\text{(CH}3\text{)}3\text{COC(O)NH}2 + \text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{(CH}3\text{)}3\text{COC(O)NHCH}2\text{CH}2\text{C(S)NH}2 + \text{HCl}

$$

Key Parameters:

- Molar Ratio: 1:1.2 (tert-butyl carbamate to 3-chloropropane-1-amine)

- Catalyst: Triethylamine (10 mol%)

- Yield: 78–85%

Purification:

The crude product is washed with 5% sodium bicarbonate, followed by recrystallization from ethanol/water (3:1 v/v). Purity exceeding 97% is achievable via this method.

Thiocarbonylation of tert-Butyl N-(3-Aminopropyl)Carbamate

Use of Lawesson’s Reagent

Thiocarbonylation of the amide group in tert-butyl N-(3-aminopropyl)carbamate using Lawesson’s reagent (LR) converts the carbonyl oxygen to sulfur.

Procedure:

- Dissolve tert-butyl N-(3-aminopropyl)carbamate (1 equiv) in dry toluene.

- Add Lawesson’s reagent (1.1 equiv) and reflux at 110°C for 6 hours.

- Quench with ice-water and extract with dichloromethane.

Results:

Advantages:

- Avoids hazardous chlorinated intermediates.

- Compatible with moisture-sensitive substrates.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents describe a continuous flow system to optimize yield and safety:

Steps:

- Mixing Zone: tert-Butyl carbamate and 3-chloropropane-1-amine are combined in a T-junction reactor.

- Reaction Zone: The mixture passes through a heated tubular reactor (70°C, 20 min residence time).

- Separation Zone: The product is isolated via inline liquid-liquid extraction.

Performance Metrics:

| Parameter | Value |

|---|---|

| Throughput | 5 kg/h |

| Purity | 95% |

| Solvent Recovery | 98% (ethyl acetate) |

This method reduces waste and improves scalability compared to batch processes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 97 | HCl byproduct removal |

| Thiocarbonylation | 72 | 93 | LR cost and toxicity |

| Continuous Flow | 90 | 95 | High initial equipment investment |

Optimization Strategies

Solvent Selection

Ethyl acetate outperforms THF and DMF due to its low polarity, which minimizes side reactions.

Catalytic Enhancements

Adding 5 mol% DMAP (4-dimethylaminopyridine) increases reaction rates by 30% in nucleophilic substitution routes.

Green Chemistry Approaches

A patent-pending method uses supercritical CO₂ as a solvent, achieving 88% yield with zero aqueous waste.

Challenges and Solutions

Byproduct Formation

Hydrolysis of the thioamide group to the corresponding amide is a common side reaction. This is mitigated by:

Purification Difficulties

The product’s solubility in polar solvents complicates isolation. Gradient crystallization (ethanol → hexane) enhances recovery to 92%.

Recent Advances

Enzymatic Thiocarbonylation

A 2024 study utilized immobilized lipase B from Candida antarctica to catalyze the thiocarbonylation step, achieving 80% yield under ambient conditions.

Photocatalytic Methods

Visible-light-mediated synthesis using eosin Y as a photocatalyst reduces reaction time to 2 hours with 82% yield.

化学反应分析

Types of Reactions

Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols .

科学研究应用

Organic Synthesis

Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate is widely used as a substrate in organic synthesis. It acts as a protecting group for amines, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in multi-step synthetic pathways where specific functionalization is required .

Biological Applications

The compound is instrumental in the preparation of biologically active molecules, including potential drug candidates. Its ability to form stable complexes with biological targets enhances its utility in medicinal chemistry . For example, it can be used to synthesize inhibitors for various enzymes or receptors involved in disease processes.

Pharmaceutical Development

In the pharmaceutical industry, this compound plays a critical role in the synthesis of therapeutic agents. Its derivatives have been explored for their potential anti-inflammatory and anticancer properties. The compound's structure allows for modifications that can lead to improved pharmacological profiles .

Case Study 1: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of this compound in synthesizing novel anticancer agents. One study reported the successful incorporation of this compound into a multi-step synthesis that yielded compounds with significant cytotoxic activity against various cancer cell lines. The mechanism involved selective targeting of cancer-specific pathways, showcasing the compound's potential as a lead structure for drug development.

Case Study 2: Development of Enzyme Inhibitors

Another notable application is its use in developing enzyme inhibitors. Researchers have utilized this compound to create inhibitors for enzymes implicated in metabolic disorders. The synthesized inhibitors exhibited high potency and selectivity, indicating that this compound can serve as a valuable scaffold for designing therapeutic agents targeting specific enzymatic activities.

作用机制

The mechanism of action of Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it useful in various chemical synthesis processes.

相似化合物的比较

Similar Compounds

Some similar compounds include:

- 3-Aminothiopropanamide

- Ethyl 2-(1,3-thiazol-4-yl)acetate

- tert-Butyl-2-thiocarbamoylethylcarbamate

- 3-(tert-Butoxycarbonylamino)thiopropionamide

Uniqueness

Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate is unique due to its specific structure and properties, which make it suitable for use as a protecting group for amines. This compound’s stability and reactivity under mild conditions distinguish it from other similar compounds .

生物活性

Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate (CAS No. 77152-97-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H16N2O2S

- Molecular Weight : 188.29 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents, with limited solubility in water

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.

- Cellular Uptake : It influences cellular uptake mechanisms, which can alter the availability of nutrients and other essential compounds within cells.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that carbamate derivatives exhibit antimicrobial properties, which may extend to this compound.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in vitro and in vivo.

3. Antioxidant Activity

This compound has shown potential as an antioxidant.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various carbamate compounds, this compound was tested against multiple pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antimicrobial activity, with a notable reduction in bacterial growth at concentrations as low as 64 µg/mL.

Case Study 2: Anti-inflammatory Response

A controlled experiment was conducted using a rat model to assess the anti-inflammatory effects of this compound. Rats were administered varying doses of the compound prior to an inflammatory challenge induced by carrageenan injection. Results showed a dose-dependent reduction in paw swelling, supporting the compound's potential as an anti-inflammatory agent.

常见问题

Q. How can researchers characterize Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate?

Methodological Answer: Characterization involves a combination of analytical techniques:

- Melting Point: 108–112°C (consistent across batches) .

- Molecular Formula/Weight: C₈H₁₆N₂O₂S, 204.29 g/mol .

- Spectroscopy:

-

¹H NMR: Peaks correspond to the tert-butyl group (δ ~1.4 ppm), thiourea NH (δ ~7–8 ppm), and methylene protons adjacent to the carbamate (δ ~3.3 ppm) .

-

FT-IR: Confirm N–H (3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=S (1200–1250 cm⁻¹) stretches .

- Chromatography: HPLC or GC-MS to verify purity (>97%) .

Data Table:

Property Value/Description Reference Melting Point 108–112°C Molecular Formula C₈H₁₆N₂O₂S Purity (HPLC/GC-MS) ≥97%

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Storage: In airtight containers at 2–8°C, away from oxidizing agents and moisture .

- First Aid:

-

Skin contact: Wash with soap/water for 15 minutes.

-

Eye exposure: Rinse with water for 20 minutes .

Key Safety Codes:

- P102 (Keep out of reach of children)

- P210 (Avoid heat/open flames) .

Q. What are common synthetic routes for this compound?

Methodological Answer: A three-step synthesis from tert-butyl carbamate derivatives:

- Condensation: React tert-butyl carbamate with 3-chlorophenacyl bromide in THF under nitrogen .

- Deprotection: Treat with HCl gas to yield the amine dihydrochloride intermediate .

- Coupling: React with carboxylic acids (e.g., aryl-substituted thiazoles) to form bioactive derivatives .

Critical Parameters:

- Reaction time: 12–24 hours at 25–50°C.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in hydrogen bonding or stereochemistry .

- Dynamic NMR: Analyze temperature-dependent spectra to detect tautomerism (e.g., thione ↔ thiol forms) .

- Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09) .

Case Study: A related carbamate exhibited bifurcated N–H∙∙∙O hydrogen bonds (N1–H1∙∙∙O4/O1) in its crystal structure, resolved via SHELXL refinement .

Q. How to design assays for evaluating biological activity (e.g., carbonic anhydrase activation)?

Methodological Answer:

- Enzyme Assays:

Substrate Preparation: Synthesize derivatives (e.g., heteroaryl thiazoles) via coupling reactions .

Kinetic Analysis: Monitor CO₂ hydration using stopped-flow spectrophotometry (ΔpH 6.3–8.3) .

- Dose-Response Curves: Test derivatives at 0.1–100 µM to determine EC₅₀ values.

- Control Experiments: Compare with known activators (e.g., histamine) to validate assay sensitivity .

Data Interpretation:

Q. What strategies optimize crystallization for X-ray studies?

Methodological Answer:

- Solvent Screening: Test mixed solvents (e.g., ethyl acetate/hexane, DCM/methanol) via slow evaporation .

- Seeding: Introduce microcrystals from prior batches to induce nucleation.

- Temperature Gradients: Crystallize at 4°C to slow crystal growth and improve quality .

Example: A related carbamate formed red crystals via slow evaporation from acetonitrile/water (3:1), yielding a monoclinic P2₁/c space group .

Q. How to address purity challenges during scale-up synthesis?

Methodological Answer:

- In-Process Monitoring: Use TLC (Rf = 0.5 in EtOAc/hexane) to track reaction progress.

- Recrystallization: Purify crude product from hot ethanol (80% recovery, >99% purity) .

- Impurity Profiling: LC-MS to detect byproducts (e.g., hydrolyzed carbamate or dimerized species) .

Critical Factor:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。